5-Bromo-2,3-diiodothiophene

Photochemistry Arylthiophene Synthesis Radical Substitution

Polyhalogenated thiophenes with identical halogen patterns often yield statistical mixtures in cross-coupling. 5-Bromo-2,3-diiodothiophene solves this via orthogonal C-I vs. C-Br reactivity-enabling defined sequential functionalization (2,3-positions first, then 5-position). • Enables stepwise synthesis of unsymmetrical tri-arylthiophenes for OFET, OLED, and OPV applications • Prevents undesired side products through programmed reactivity hierarchy; purity ≥95% • Available for immediate procurement with global shipping

Molecular Formula C4HBrI2S
Molecular Weight 414.83g/mol
Cat. No. B429031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-diiodothiophene
Molecular FormulaC4HBrI2S
Molecular Weight414.83g/mol
Structural Identifiers
SMILESC1=C(SC(=C1I)I)Br
InChIInChI=1S/C4HBrI2S/c5-3-1-2(6)4(7)8-3/h1H
InChIKeyZREOCXYPLKJSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-diiodothiophene: Chemical Identity & Procurement


5-Bromo-2,3-diiodothiophene (CAS 60404-22-0) is a polyhalogenated thiophene derivative with the molecular formula C4HBrI2S and a molecular weight of 414.83 g/mol . As a building block in organic synthesis, it features both bromine and iodine substituents on the thiophene ring, which imparts distinct reactivity profiles that are leveraged in sequential cross-coupling reactions .

5-Bromo-2,3-diiodothiophene: Not an Interchangeable Building Block


Polyhalogenated thiophenes are not functionally interchangeable building blocks. The specific pattern and identity of halogens (Br vs. I) dictates both the reactivity hierarchy and the achievable regioselectivity in multi-step cross-coupling sequences . This compound's unique orthogonality—with two iodine atoms at the 2- and 3-positions and a bromine at the 5-position—enables a defined, sequential functionalization pathway that simpler dihalo analogs cannot replicate, thereby preventing undesired side products and enabling more complex molecular architectures .

5-Bromo-2,3-diiodothiophene vs. Key Analogs


Photochemical Reactivity of 2,3-Diiodo Motif

The presence of iodine at the 2- and 3-positions of the thiophene ring confers a marked advantage in photochemical reactions compared to brominated analogs. In a study on the photochemical synthesis of phenylthienyl derivatives, the related compound 5-acetyl-2,3-diiodothiophene was shown to undergo selective photosubstitution exclusively at the 5-position [1]. This contrasts with the reactivity of mixed halogenated analogs, where the presence of multiple bromines can lead to less selective or lower-yielding transformations [1]. Critically, the study established that iodine-containing compounds are both more reactive and more stable under the reaction conditions than their bromine-bearing counterparts [1].

Photochemistry Arylthiophene Synthesis Radical Substitution

Regioselective C-H Arylation of Thiophenes

The specific substitution pattern of 5-Bromo-2,3-diiodothiophene provides a crucial advantage in controlling regioselectivity during Pd-catalyzed C-H arylation. Research demonstrates that a 2-bromo substituent on a thiophene ring can act as a blocking group to direct C5-arylation [1]. While the target compound contains iodine at the 2-position, the principle of using a halogen at the 5-position (bromine) as a directing or blocking element is well-established. This allows for the selective functionalization of the 4-position (or the 2/3 positions via orthogonal cross-coupling) in a programmed manner, avoiding the uncontrolled mixtures often obtained with less-substituted or symmetrically substituted thiophenes.

C-H Activation Regioselective Arylation Palladium Catalysis

Sequential Cross-Coupling via Orthogonal Halogens

The combination of iodine and bromine substituents on a single thiophene ring is a deliberate strategy to exploit the different reactivity of C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions . Polyhalogenated heterocycles are known to undergo multifold arylations, with the reactivity order (I > Br >> Cl) allowing for sequential coupling steps . In the case of 5-Bromo-2,3-diiodothiophene, this enables a programmed approach: the two iodine atoms can be selectively coupled first under milder conditions, followed by activation and coupling of the bromine atom under more forcing or distinct catalytic conditions . This stands in contrast to polybrominated analogs, where differentiating between similar C-Br bonds can be challenging and often leads to complex mixtures of mono-, di-, and tri-arylated products.

Sequential Cross-Coupling Polyarylated Thiophenes Orthogonal Reactivity

Programmed Synthesis of Tetra-Arylthiophenes

Recent advancements in the programmed synthesis of tetra-arylthiophenes highlight the critical role of properly halogenated thiophene cores [1]. This methodology relies on sequential, regioselective halogenation and cross-coupling steps to install four different aryl groups onto a single thiophene ring. 5-Bromo-2,3-diiodothiophene serves as an ideal advanced intermediate in such a sequence. Its three pre-installed halogens provide multiple points for orthogonal coupling, significantly streamlining the synthesis compared to routes that would require multiple separate halogenation steps [1]. This approach has been shown to provide tetra-arylated thiophenes in higher yields than previous routes, employing practical protocols and short reaction times [1].

Tetra-Arylthiophenes Programmed Synthesis Stepwise Functionalization

5-Bromo-2,3-diiodothiophene Research Applications


Unsymmetrical Tri-Arylthiophenes for Organic Electronics

The orthogonal reactivity of the C-I and C-Br bonds in 5-Bromo-2,3-diiodothiophene makes it an exceptional building block for the stepwise synthesis of unsymmetrical tri-arylthiophenes. These molecules are key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), where precise control over the electronic properties through different aryl substituents is crucial [1]. The ability to perform sequential Suzuki or Stille couplings with different boronic acids or stannanes avoids the statistical mixtures that would result from a less differentiated polyhalo starting material.

Photoreactive Probes and Fluorophores

The enhanced photochemical reactivity and stability associated with the 2,3-diiodo motif, as documented in the literature, suggests this compound is a superior precursor for developing new photoactivatable probes, fluorescent dyes, or photochromic materials [1]. The selective photosubstitution at the 5-position, demonstrated for analogous compounds, provides a clean route to incorporate photoactive moieties or to create light-responsive materials with predictable photophysical behavior.

Dopamine D3 Receptor Modulators

Patents have disclosed the utility of polyhalogenated thiophene-containing compounds as modulators of the dopamine D3 receptor, a target for treating addictions and psychiatric disorders [1]. 5-Bromo-2,3-diiodothiophene serves as a highly functionalizable core for generating diverse libraries of D3 receptor ligands. The programmed functionalization it enables is essential for exploring the structure-activity relationships (SAR) around the thiophene scaffold in a systematic and efficient manner [2].

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